Comprehensive Technical Guide on 2-Tert-butyl-4-chloropyridine Hydrochloride: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Comprehensive Technical Guide on 2-Tert-butyl-4-chloropyridine Hydrochloride: Chemical Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
As modern medicinal chemistry and transition-metal catalysis evolve, the demand for highly functionalized, sterically tunable pyridine building blocks has surged. 2-Tert-butyl-4-chloropyridine hydrochloride (CAS: 2580230-34-6) represents a premier scaffold in this domain[1]. By combining the steric bulk and lipophilicity of a tert-butyl group with the electrophilic reactivity of a C4-chloride, this compound serves as a critical linchpin in the synthesis of kinase inhibitors and advanced organocatalysts[2].
This whitepaper provides an in-depth mechanistic analysis of 2-tert-butyl-4-chloropyridine hydrochloride. Designed for senior researchers and drug development professionals, it explores the structural rationale behind its use, details field-proven synthetic protocols, and maps its trajectory from raw building block to active pharmaceutical ingredient (API).
Physicochemical Profiling & Structural Dynamics
Handling the hydrochloride salt of a pyridine derivative offers distinct operational advantages over its free-base counterpart. The HCl salt is highly crystalline, resists atmospheric oxidation, and mitigates the volatility often associated with low-molecular-weight pyridines.
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized in Table 1[1][3].
Table 1: Physicochemical Properties of 2-Tert-butyl-4-chloropyridine Hydrochloride
| Property | Value |
| Chemical Name | 2-Tert-butyl-4-chloropyridine hydrochloride |
| CAS Registry Number | 2580230-34-6 |
| Free Base CAS Number | 1163706-64-6 |
| Molecular Formula | C9H13Cl2N (C9H12ClN · HCl) |
| Molecular Weight | 206.12 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility Profile | Soluble in H2O, MeOH, DMSO; Free-base soluble in EtOAc, DCM |
Structural Rationale (Pharmacophore Mapping)
In drug design, every atomic substitution must be justified by its interaction with the biological target. The 2-tert-butyl-4-chloropyridine scaffold is engineered for precise molecular recognition[2]:
-
The Pyridine Nitrogen: Acts as a critical hydrogen-bond acceptor. In kinase inhibitors (e.g., p38 MAP kinase inhibitors), this nitrogen anchors the molecule to the ATP-binding hinge region of the kinase[2].
-
The C2 tert-Butyl Group: This bulky, lipophilic moiety projects into the highly conserved hydrophobic pocket adjacent to the hinge region. Mechanistically, this increases the residence time of the drug on the target and sterically shields the pyridine nitrogen from off-target in vivo N-oxidation by cytochrome P450 enzymes.
-
The C4 Chloro Group: Serves as a synthetic vector. The electron-withdrawing nature of the pyridine ring highly activates the C4 position toward oxidative addition by palladium or nucleophilic aromatic substitution (SNAr), allowing for late-stage diversification[4].
Caption: Pharmacophore mapping of the 2-tert-butyl-4-chloropyridine scaffold in kinase inhibitor design.
Mechanistic Reactivity & Synthetic Applications
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
The most prominent use of 2-tert-butyl-4-chloropyridine is in Buchwald-Hartwig aminations to construct complex 4-aminopyridine architectures[5]. The C4-chloride is highly susceptible to oxidative addition by Pd(0) species. However, the steric bulk of the C2 tert-butyl group necessitates the use of specialized ligands with wide bite angles, such as XantPhos or Josiphos, to enforce a cis-geometry on the palladium intermediate. This geometry accelerates the reductive elimination step, which is otherwise rate-limiting for sterically hindered substrates[6].
Precursor to N-Oxide Oxidants in Gold Catalysis
Beyond medicinal chemistry, the free base of this compound is oxidized to yield 2-tert-butyl-4-chloropyridine N-oxide . In advanced homogeneous catalysis, specifically desulfonylative gold catalysis, this N-oxide acts as a highly effective, mild oxidant[7]. The tert-butyl group plays a crucial mechanistic role here: it prevents unwanted side reactions (such as C-H insertion or dimerization at the C2 position) and enhances the solubility of the oxidant in non-polar organic solvents[7].
Experimental Workflows & Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail the critical steps for utilizing 2-tert-butyl-4-chloropyridine hydrochloride in cross-coupling workflows.
Protocol 1: Free-Basing the Hydrochloride Salt
Before utilizing the compound in base-sensitive organometallic reactions, the HCl salt must be neutralized to prevent the premature quenching of palladium catalysts or the consumption of expensive phosphine ligands.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 mmol (2.06 g) of 2-tert-butyl-4-chloropyridine hydrochloride in 20 mL of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of Na2CO3 dropwise under vigorous stirring until the aqueous layer reaches pH 9-10. Causality: Na2CO3 is preferred over NaOH to prevent potential SNAr hydrolysis of the C4-chloride to a pyridone.
-
Extraction: Extract the milky aqueous suspension with Ethyl Acetate (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and filter.
-
Concentration: Remove the solvent in vacuo (30 °C, 50 mbar) to yield the free base as a pale yellow oil.
-
Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 4:1). The free base will elute significantly faster (higher Rf) than the baseline-retained HCl salt.
Protocol 2: Buchwald-Hartwig Amination Workflow
This protocol describes the coupling of the free-based 2-tert-butyl-4-chloropyridine with a primary amine, utilizing XantPhos to overcome steric hindrance[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 2-tert-butyl-4-chloropyridine (1.0 equiv, 1.0 mmol), the desired primary amine (1.2 equiv), Pd(OAc)2 (0.05 equiv, 5 mol%), XantPhos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv).
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Check: Monitor by LC-MS. The reaction is complete when the mass peak corresponding to the starting material (m/z 170 [M+H]+) is entirely replaced by the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.
Caption: Catalytic cycle and workflow for the Buchwald-Hartwig amination of 2-tert-butyl-4-chloropyridine.
Storage, Handling, and Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is mildly hygroscopic. It must be stored in a tightly sealed container within a desiccator to prevent water absorption, which can throw off stoichiometric calculations in highly sensitive catalytic reactions.
-
Temperature: Store at room temperature (15-25 °C). If long-term storage is required (>6 months), refrigeration at 4 °C under an inert atmosphere (Argon) is recommended to ensure absolute stability.
-
Toxicity: Handle with standard PPE (nitrile gloves, safety goggles, lab coat). Pyridine derivatives can be skin and eye irritants. All free-basing operations should be conducted inside a certified chemical fume hood to avoid inhalation of vaporized free base.
References
-
Chemsrc - Chemical D
- Title: 2580230-34-6_2-Tert-butyl-4-chloropyridine hydrochloride
- Source: Chemsrc
-
URL:[Link]
- Google Patents Title: US10364245B2 - Kinase inhibitors Source: Google Patents / US Patent Office URL
-
eScholarship (University of California)
- Title: A Desulfonylative Approach in Oxidative Gold Catalysis: Regiospecific Access to Donor-Substituted Acyl Gold Carbenes
- Source: eScholarship
-
URL:[Link]
- Thieme Connect Title: Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limit
-
N
- Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- Source: PMC / NIH
-
URL:[Link]
Sources
- 1. 2580230-34-6_CAS号:2580230-34-6_2-Tert-butyl-4-chloropyridine;hydrochloride - 化源网 [chemsrc.com]
- 2. US10364245B2 - Kinase inhibitors - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
